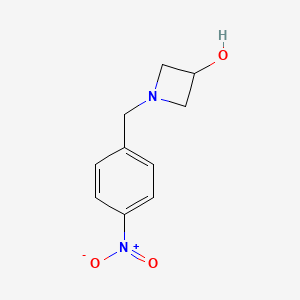

1-(4-Nitrobenzyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10-6-11(7-10)5-8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEJTDCCIWWPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 4 Nitrobenzyl Azetidin 3 Ol and Analogues

Construction of the Azetidinol (B8437883) Ring System

The formation of the strained four-membered azetidine (B1206935) ring containing a hydroxyl group at the 3-position is a key challenge in the synthesis of these compounds. Several innovative strategies have been devised to address this.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the formation of cyclic compounds, including the azetidinol ring. These methods involve the formation of a carbon-nitrogen bond within a single molecule containing all the necessary atoms for the ring.

The Norrish–Yang reaction is a photochemical process that can be effectively utilized for the synthesis of azetidinols. researchgate.netbeilstein-journals.org This reaction typically involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which then cyclizes to form a four-membered ring. researchgate.net

In the context of azetidinol synthesis, α-aminoacetophenones are commonly employed as precursors. beilstein-journals.org Upon photoirradiation, these compounds undergo a 1,5-hydrogen abstraction followed by ring closure to yield the desired azetidinol scaffold. researchgate.net The modular synthesis of these α-aminoacetophenone precursors starts from α-bromoacetophenones and disubstituted amines, allowing for structural diversity in the final products. researchgate.net

A study investigating the Norrish-Yang cyclization for azetidinol synthesis evaluated various α-aminoacetophenone precursors with different protecting groups on the nitrogen atom. The efficiency of the cyclization and the yield of the resulting azetidinol were found to be significantly influenced by the nature of these substituents. researchgate.net

Table 1: Effect of Nitrogen Protecting Group on Norrish-Yang Photocyclization for Azetidinol Synthesis researchgate.net

| Entry | Precursor (Ar = Ph) | Protecting Group (PG) | Conversion (%) | Azetidinol Yield (%) |

| 1 | 1a | Ts | >99 | 81 |

| 2 | 1e | Ms | >99 | 67 |

| 3 | 1h | Ph | 90 | 12 |

| 4 | 1j | Me | 87 | <1 |

| 5 | 1k | Bn | >99 | <1 |

| 6 | 1l | Bzh | 94 | 10 |

The intramolecular aminolysis of epoxide derivatives presents another effective route to the azetidinol ring system. This method involves the nucleophilic attack of an amine on an epoxide within the same molecule, leading to ring closure. The regioselectivity of this ring-opening is a critical factor, and Lewis acids have been shown to play a crucial role in controlling this aspect.

Lanthanide (III) trifluoromethanesulfonates, such as lanthanum triflate (La(OTf)₃), have been identified as excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov This catalytic system has demonstrated high yields and tolerance to various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov The reaction proceeds via a C3-selective aminolysis, leading to the desired azetidine structure. nih.gov

The synthesis of the cis-3,4-epoxy amine precursors can be achieved in a few steps from commercially available starting materials. The subsequent cyclization under the influence of the Lewis acid catalyst provides a direct route to the azetidinol core.

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | cis-N-benzyl-3,4-epoxyhexan-1-amine | 1-benzyl-2-ethylazetidin-3-ol | 85 |

| 2 | cis-N-(4-methoxybenzyl)-3,4-epoxyhexan-1-amine | 2-ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 88 |

| 3 | cis-N-butyl-3,4-epoxyhexan-1-amine | 1-butyl-2-ethylazetidin-3-ol | 91 |

The formation of the azetidine ring can also be accomplished through an intramolecular SN2 reaction. This approach typically involves a precursor molecule containing both a nucleophilic amine and an electrophilic carbon atom bearing a leaving group, such as a halogen. The intramolecular nucleophilic attack of the amine on the carbon atom displaces the leaving group and forms the cyclic azetidine structure.

This strategy is a fundamental and widely used method for the synthesis of azetidines. nih.gov Precursors for this cyclization are often 3-amino-1-halopropan-2-ols or similar structures where the halogen and amino groups are positioned to favor the formation of the four-membered ring. The choice of the halogen (iodide being a better leaving group than bromide or chloride) and the reaction conditions, such as the base used to deprotonate the amine, are critical for the success of the cyclization.

While this method is conceptually straightforward, challenges such as competing intermolecular reactions and the inherent strain of the four-membered ring must be managed to achieve good yields.

Reductive Coupling Methodologies for Azetidinol Formation

Reductive coupling reactions offer a convergent approach to the synthesis of azetidinols, often involving the formation of a key carbon-carbon bond. These methods can provide access to complex azetidinol structures with a high degree of stereocontrol.

Transition metal catalysis, particularly with iridium, has emerged as a powerful tool for the synthesis of azetidinols. nih.govnih.gov Iridium-catalyzed reductive coupling reactions can be employed to form homoallylic azetidinols from N-acyl-azetidinones and dienes. nih.govnih.gov

Cyclometalated iridium-PhanePhos complexes have been shown to be highly effective catalysts for the 2-propanol-mediated reductive coupling of 2-substituted dienes with N-Boc azetidinone. nih.gov This process delivers branched homoallylic azetidinols with excellent regioselectivity and enantioselectivity, without competing β-carbon cleavage of the strained azetidinone ring. nih.govnih.gov The reaction proceeds through the formation of an allyliridium intermediate, which then adds to the azetidinone carbonyl group. nih.gov

This methodology provides a convergent route to chiral α-stereogenic ketone-containing azetidinols, which are valuable building blocks in medicinal chemistry. nih.gov

Table 3: Iridium-Catalyzed Reductive Coupling of Dienes with N-Boc Azetidinone nih.gov

| Entry | Diene | Product | Yield (%) | ee (%) |

| 1 | Isoprene | 1-Boc-3-(2-methylallyl)azetidin-3-ol | 85 | 95 |

| 2 | 2,3-Dimethyl-1,3-butadiene | 1-Boc-3-(1,2-dimethylallyl)azetidin-3-ol | 78 | 92 |

| 3 | Myrcene | 1-Boc-3-(2-(4-methylpent-3-en-1-yl)allyl)azetidin-3-ol | 65 | 90 |

Organometallic Reagent Additions to Ketones (e.g., Organocerium)

The addition of organometallic reagents to a ketone is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of tertiary alcohols. In the context of azetidine synthesis, the corresponding ketone, 1-(4-Nitrobenzyl)azetidin-3-one, can serve as a precursor to tertiary azetidin-3-ol (B1332694) analogues. While Grignard and organolithium reagents are commonly used, they are highly basic and can lead to side reactions like enolization, especially with sterically hindered or easily enolizable ketones. masterorganicchemistry.comiaea.org

Organocerium reagents, typically prepared in situ from organolithiums and anhydrous cerium(III) chloride, offer a milder alternative. wikipedia.org These reagents are significantly less basic, which suppresses enolization and other side reactions, allowing for clean nucleophilic addition to ketones to form the desired tertiary alcohols in high yields. iaea.orgiupac.org The oxophilicity of cerium facilitates the reaction by activating the carbonyl group for nucleophilic attack. wikipedia.org

While specific examples detailing the addition of organocerium reagents to 1-(4-Nitrobenzyl)azetidin-3-one are not prevalent in the literature, the general reactivity profile suggests it would be an effective method for creating 3-substituted-1-(4-nitrobenzyl)azetidin-3-ol derivatives. The reaction would involve the treatment of the azetidin-3-one (B1332698) with a pre-formed organocerium reagent (R-CeCl₂) at low temperatures (e.g., -78 °C) in a solvent like THF. A subsequent aqueous workup would yield the tertiary alcohol. This strategy is particularly valuable for synthesizing analogues with a quaternary carbon center at the 3-position of the azetidine ring. arkat-usa.org

Table 1: Comparison of Organometallic Reagents for Addition to Ketones

| Reagent Type | Key Characteristics | Common Side Reactions |

|---|---|---|

| Organolithium (RLi) | Highly reactive, strong base. | Enolization, reduction, metal-halogen exchange. masterorganicchemistry.comiupac.org |

| Grignard (RMgX) | Highly reactive, strong base. | Enolization, reduction. acs.org |

| Organocerium (RCeCl₂) | Highly nucleophilic, low basicity. wikipedia.org | Minimal side reactions, clean 1,2-addition. iupac.org |

Multi-component Polymerization Routes for Azetidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all reactants, have emerged as powerful tools in polymer chemistry. nih.gov These reactions offer high atom economy and efficiency, allowing for the rapid generation of diverse and complex molecular architectures. acs.org

Multi-component polymerizations (MCPs) can be employed to create functional polymers incorporating the azetidine scaffold. core.ac.uk For instance, a one-pot MCP can generate polymers with multisubstituted azetidine frameworks from readily available monomers like difunctional alkynes, sulfonyl azides, and Schiff bases. acs.orgcore.ac.uk Such polymerizations can proceed at room temperature with high atom economy, producing polymers with unique properties, such as intrinsic luminescence. core.ac.uk

The Passerini and Ugi reactions are classic MCRs that have been adapted for polymer synthesis. rsc.orgwikipedia.orgnih.gov The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy amide. wikipedia.org By using bifunctional monomers, this reaction can be used for step-growth polymerization to create functional polyesters. nih.govacs.org Similarly, the Ugi four-component reaction (U-4CR), which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, can be used to synthesize polyamide structures. nih.gov The synthesis of azetidinones (β-lactams) has been achieved through Ugi/cyclization sequences. rsc.org These strategies allow for the incorporation of the azetidine core or its precursors into polymer backbones, leading to materials with novel functionalities and potential applications in biomedicine and materials science. rsc.orgnih.gov

Introduction and Modification of Substituents

N-Alkylation with Nitrobenzyl Moieties

The introduction of the 4-nitrobenzyl group onto the azetidine nitrogen is a key step in the synthesis of the target compound. This is typically achieved via a standard nucleophilic substitution (SN2) reaction. The secondary amine of the azetidin-3-ol acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide, most commonly 4-nitrobenzyl bromide.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. A base is required to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction temperature can range from room temperature to elevated temperatures to ensure complete conversion.

An alternative approach involves the reaction of a primary amine, such as 4-nitrobenzylamine, with an epoxy halide like epichlorohydrin. This reaction forms an intermediate which then cyclizes to yield the 1-substituted azetidin-3-ol. researchgate.net

Functionalization at the Azetidin-3-ol Hydroxyl Group

The hydroxyl group at the C3 position of 1-(4-nitrobenzyl)azetidin-3-ol is a versatile handle for further functionalization, allowing for the synthesis of a wide array of analogues. Standard alcohol chemistry can be applied to modify this group.

Esterification: Esters can be readily formed by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, carboxylic acids can be coupled with the alcohol using standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Etherification: The Williamson ether synthesis is a classic and effective method for forming ethers. byjus.commasterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This highly nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether. masterorganicchemistry.com This method is efficient for preparing a range of 3-alkoxyazetidine derivatives.

Stereocontrolled Synthesis of Azetidinol Scaffolds

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Therefore, developing stereocontrolled methods for their synthesis is of paramount importance. This can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A key strategy for accessing chiral azetidinols is through the stereoselective reduction of a prochiral or chiral azetidin-3-one. nih.gov For example, the use of bulky reducing agents like L-selectride can lead to highly diastereoselective reductions of substituted azetidin-3-ones, yielding the corresponding azetidinols with excellent diastereomeric ratios. nih.gov

Enantioselective Approaches to Chiral Azetidinols

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for the synthesis of enantiopure azetidinol scaffolds.

One notable approach involves the use of chiral auxiliaries. rsc.orgnih.govwikipedia.orgresearchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. wikipedia.org For example, Ellman's tert-butanesulfinamide has been successfully employed as a chiral auxiliary to synthesize C2-substituted azetidines with high diastereoselectivity. acs.org (S)-1-Phenylethylamine has also been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org

Catalytic asymmetric synthesis provides a more elegant and atom-economical approach. A flexible and highly enantioselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.govthieme-connect.com These sulfonamides are readily prepared in high enantiomeric excess from chiral sulfinamides. nih.gov The resulting chiral azetidin-3-ones, produced with typically >98% enantiomeric excess, can then be stereoselectively reduced to furnish the desired chiral azetidinols. nih.gov

Table 2: Enantioselective Strategies for Chiral Azetidinol Synthesis

| Strategy | Description | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. wikipedia.org | Evans' oxazolidinones, tert-butanesulfinamide, (S)-1-phenylethylamine. rsc.orgnih.govacs.org | High diastereoselectivity. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereogenic center. | Gold(I) complexes, Chiral phosphine (B1218219) ligands. nih.govthieme-connect.com | High enantiomeric excess (e.g., >98% ee). nih.gov |

| Chiral Pool Synthesis | Synthesis from enantiomerically pure natural products (e.g., amino acids). | L-proline, L-serine, etc. | Defined absolute stereochemistry. |

Diastereoselective Control in Azetidine Ring Formation

The stereochemical configuration of substituents on the azetidine ring is crucial for determining the biological activity and pharmacological properties of its derivatives. Consequently, achieving high levels of diastereoselective control during the formation of the strained four-membered ring is a significant focus in synthetic organic chemistry. Various strategies have been developed to influence the three-dimensional arrangement of atoms, leading to the preferential formation of one diastereomer over others. These methods often rely on intramolecular cyclization, cycloaddition reactions, and substrate-controlled or catalyst-controlled processes to establish the desired stereocenters.

Catalyst-Controlled Intramolecular Cyclization

One effective method for constructing the azetidine ring with stereocontrol is through the intramolecular aminolysis of epoxides. The use of Lewis acid catalysts can promote regioselective and stereoselective ring closure. For instance, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines, yielding substituted azetidin-3-ols. nih.govfrontiersin.org This reaction proceeds with high yields and can tolerate a variety of functional groups on the nitrogen substituent, including those that are acid-sensitive. nih.gov The stereochemistry of the starting epoxy amine directly influences the stereochemical outcome of the azetidin-3-ol product.

The reaction mechanism involves the activation of the epoxide by the lanthanum catalyst, followed by a C3-selective intramolecular attack by the amine nucleophile. nih.govfrontiersin.org This approach provides a predictable method for accessing specific diastereomers of substituted azetidines.

Table 1: La(OTf)₃-Catalyzed Diastereoselective Azetidine Synthesis

| Starting Material (cis-3,4-epoxy amine) | Nitrogen Substituent (R) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| cis-1-(benzylamino)hex-3-en-2-ol oxide | Benzyl | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 94 | nih.gov |

| cis-1-((4-methoxybenzyl)amino)hex-3-en-2-ol oxide | 4-Methoxybenzyl | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 92 | nih.gov |

| cis-1-((4-nitrobenzyl)amino)hex-3-en-2-ol oxide | 4-Nitrobenzyl | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 93 | nih.gov |

| cis-1-(butylamino)hex-3-en-2-ol oxide | n-Butyl | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 91 | nih.gov |

| cis-1-(tert-butylamino)hex-3-en-2-ol oxide | tert-Butyl | La(OTf)₃ (10 mol%) | CH₂Cl₂ | 91 | nih.gov |

Diastereoselective Cycloadditions and Annulations

Cycloaddition reactions represent another powerful tool for the diastereoselective synthesis of azetidine rings. For example, a photo-induced, copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed to produce fully substituted azetidines with high diastereoselectivity (>20:1 dr). researchgate.net This method involves the formation of an α-aminoalkyl radical which undergoes a 4-exo-trig cyclization. The stereochemical outcome is controlled during the ring-closing step.

Similarly, the difunctionalization of azetines can be achieved with high diastereoselectivity. A copper-catalyzed boryl allylation of 2-substituted azetines allows for the installation of boryl and allyl groups at the C-3 and C-2 positions, respectively. acs.org This process creates two new stereogenic centers, and a syn-addition mechanism governs the complete diastereoselectivity of the transformation. acs.org The choice of a chiral bisphosphine ligand is crucial for achieving high enantioselectivity as well.

Table 2: Diastereoselective Synthesis of Azetidines via Cycloaddition/Annulation

| Reaction Type | Key Reagents | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [3+1] Radical Annulation | N,N-dimethylaniline, Diphenylacetylene | Cu(acac)₂, Blue LEDs | >20:1 | 92 | researchgate.net |

| [3+1] Radical Annulation | N-methyl-N-phenylcyclohexylamine, Diphenylacetylene | Cu(acac)₂, Blue LEDs | >20:1 | 91 | researchgate.net |

| Boryl Allylation of Azetine | N-Boc-2-phenyl-2,3-dihydroazete, B₂pin₂, Allyl Phosphate | Cu(I)/Bisphosphine complex | >20:1 | 95 | acs.org |

| Boryl Allylation of Azetine | N-Boc-2-(4-chlorophenyl)-2,3-dihydroazete, B₂pin₂, Allyl Phosphate | Cu(I)/Bisphosphine complex | >20:1 | 96 | acs.org |

Substrate and Reagent-Controlled Diastereoselectivity

In some synthetic routes, the inherent chirality within the substrate or the nature of the reagents used can dictate the diastereochemical outcome. The synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols proceeds via a one-pot mesylation and ring closure induced by a base, which offers predictable diastereoselectivity. organic-chemistry.org Furthermore, the reduction of azetidine nitrones can lead to highly substituted azetidines with excellent diastereoselectivity, demonstrating how the structure of the intermediate influences the final product's stereochemistry. nih.govresearchgate.net

Quantum chemical studies have also provided insight into the factors controlling diastereoselectivity in azetidine formation. For instance, in the base-mediated cyclization of 2,3-epoxy amines, the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions, leading to a highly diastereoselective process. acs.org

These examples underscore the importance of carefully selecting catalysts, substrates, and reaction conditions to achieve the desired diastereomer in the synthesis of complex azetidine analogues.

Computational and Theoretical Chemistry Studies of Azetidinol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the distribution of electrons and predict regions of reactivity.

The electronic structure of 1-(4-Nitrobenzyl)azetidin-3-ol is characterized by a complex interplay of its constituent functional groups: the strained four-membered azetidine (B1206935) ring, the electron-withdrawing 4-nitrobenzyl group, and the polar hydroxyl group. Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the charge density distribution. researchgate.net

In this molecule, the nitrogen atom of the azetidine ring and the oxygen atoms of the hydroxyl and nitro groups are expected to be regions of high electron density due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms attached to these electronegative atoms will be electron-deficient. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the benzyl (B1604629) ring, creating a pronounced dipole moment. The strained C-C and C-N bonds within the azetidine ring are of particular interest, as their unique hybridization and bond paths contribute to the ring's characteristic reactivity. researchgate.net

Table 1: Predicted Electron Density Characteristics of this compound

| Molecular Region | Predicted Electron Density | Key Influencing Factors |

|---|---|---|

| Azetidine Nitrogen | High | High electronegativity, lone pair of electrons |

| Hydroxyl Oxygen | High | High electronegativity, lone pairs |

| Nitro Group Oxygens | Very High | Resonance, high electronegativity of oxygen |

| Benzyl Ring | Polarized | Electron-withdrawing effect of the nitro group |

This interactive table summarizes the expected distribution of electron density based on the molecule's functional groups.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reaction sites. avogadro.cc MESP maps illustrate the electrostatic potential experienced by a positive point charge on the molecule's surface. mdpi.commdpi.com

For this compound, the MESP surface would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro and hydroxyl groups, as well as the lone pair of the azetidine nitrogen. mdpi.com These sites are prime candidates for hydrogen bonding.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive regions would be located around the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring. avogadro.cc

Neutral Potential (Green): These regions are typically associated with the carbon-hydrogen bonds of the benzyl and azetidine frameworks.

The MESP provides a robust prediction of how the molecule will interact with other reagents, solvents, or biological targets. rsc.org The strong negative potential near the nitro group and the positive potential on the benzyl ring highlight the significant electronic influence of this substituent.

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating complex reaction mechanisms by modeling the entire reaction pathway. researchgate.netrsc.org This allows for the identification of transition states and intermediates, providing a complete picture of the reaction's progress. chemguide.co.uk

An energy profile is a graph that plots the change in potential energy as reactants are converted into products. dynamicscience.com.au The peaks on this profile represent transition states, and the energy required to reach the highest peak from the reactants is the activation energy (Ea), which is a key determinant of the reaction rate. solubilityofthings.comstudymind.co.uk

For instance, a common reaction involving azetidinols is their synthesis via photochemical Norrish-Yang cyclization of α-aminoacetophenones or their subsequent ring-opening. nih.govresearchgate.net A computational study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Energy Calculation: Determining the single-point energies of these optimized structures.

Profile Construction: Plotting these energies to visualize the reaction pathway and identify the activation barriers for each step. khanacademy.org

A high activation barrier indicates a slow, or rate-determining, step in the reaction mechanism. dynamicscience.com.au

Table 2: Hypothetical Calculated Energies for a Reaction Step Involving an Azetidinol (B8437883)

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials at their ground state |

| Transition State 1 | +120 | Energy barrier for the first step |

| Intermediate | -25 | A short-lived, stable species formed during the reaction |

| Transition State 2 | +95 | Energy barrier for the second step |

This interactive table provides an example of data obtained from an energy profile calculation, showing the relative stability of different species along a reaction coordinate.

Many reactions can yield multiple products (isomers). Computational models are highly effective at predicting which isomer will be favored by calculating the activation energies for the different pathways leading to each product. rsc.orgresearchgate.net The pathway with the lower activation energy will be faster and thus yield the major product (kinetic control).

In the context of azetidinol chemistry, this is crucial for predicting:

Regioselectivity: For example, in the ring-opening of an epoxide to form an azetidine ring, density functional theory (DFT) calculations can determine whether the nucleophilic attack is more likely to occur at the C3 or C4 position by comparing the energies of the respective transition states. acs.org

Stereoselectivity: The formation of chiral centers on the azetidine ring can be modeled to predict whether a syn or anti diastereomer is more likely to form. The calculated stability of the transition states leading to each stereoisomer reveals the energetic preference. acs.org

Studies on the synthesis of 2-arylazetidines have shown that DFT calculations can successfully explain the observed regio- and diastereoselectivity, confirming the role of kinetic control in the formation of the strained four-membered ring. acs.org

Conformational Analysis of Azetidinol Ring Systems

Contrary to a simple planar drawing, the four-membered azetidine ring is not flat. It adopts a puckered conformation to alleviate ring strain. nih.gov Computational methods are essential for identifying the possible conformations and determining their relative stabilities.

For this compound, the conformational landscape is influenced by several factors:

Ring Puckering: The azetidine ring can exist in puckered structures. The degree of puckering is defined by a puckering angle.

Substituent Orientation: The bulky 4-nitrobenzyl group and the hydroxyl group can exist in different orientations relative to the ring (e.g., axial or equatorial-like positions). The steric hindrance between these groups plays a significant role in determining the most stable conformation. nih.gov

Computational studies on similar systems, like L-azetidine-2-carboxylic acid, have shown that the azetidine ring's puckered structure is dependent on the backbone conformation and that substituents have a strong preference for orientations that minimize steric hindrance. nih.gov By performing a potential energy surface scan, where the energy is calculated as a function of key dihedral angles, researchers can identify all low-energy conformers and their populations at a given temperature.

Table 3: Example Conformational Data for an Azetidine Ring System

| Conformer | Relative Energy (kJ/mol) | Ring Puckering Angle (°) | N-Substituent Orientation |

|---|---|---|---|

| 1 | 0.0 | 25.1 | Equatorial-like |

| 2 | 8.5 | 24.8 | Axial-like |

This interactive table illustrates the type of data generated from a conformational analysis, comparing the energies and key geometric parameters of different stable conformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-azetidine-2-carboxylic acid |

| 2-arylazetidines |

Ring Puckering and Inversion Dynamics

The azetidine ring is not planar. Instead, it adopts a puckered conformation to alleviate ring strain. This puckering is characterized by a dihedral angle, and for the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°. rsc.org The puckered nature of the ring gives rise to two equivalent "bent" conformations that can interconvert through a process known as ring inversion. This inversion proceeds through a higher-energy planar transition state.

Substituent Effects on Conformation

The introduction of substituents onto the azetidin-3-ol (B1332694) ring, both at the nitrogen atom and the carbon atoms, profoundly influences its conformational preferences. The size, electronics, and stereochemistry of these substituents can alter the puckering amplitude, the barrier to ring inversion, and the relative stability of different conformers.

Computational analyses of substituted azetidine derivatives have shown that the nature of the substituent plays a critical role in determining the ring's geometry. For instance, in a study on L-azetidine-2-carboxylic acid, it was found that the puckered structure of the four-membered ring is dependent on the conformation of the peptide backbone. nih.gov This highlights the intricate interplay between the ring's intrinsic puckering and the steric and electronic demands of its appended groups.

In the case of this compound, the bulky 4-nitrobenzyl group attached to the nitrogen atom is expected to have a significant impact on the ring's conformation. Theoretical calculations would be necessary to precisely quantify this effect, but some general trends can be anticipated. The bulky substituent may favor a particular puckered conformation to minimize steric interactions. Furthermore, the electronic nature of the nitrobenzyl group could influence the nitrogen atom's pyramidalization and, consequently, the ring's inversion barrier.

The hydroxyl group at the C3 position also contributes to the conformational landscape. Its orientation, whether axial or equatorial in the puckered ring, will be governed by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

To illustrate the potential impact of substituents on the conformational energetics of a hypothetical azetidin-3-ol system, the following data table, based on theoretical calculations, could be generated. Please note that the following data is illustrative and not based on published experimental or computational results for this compound.

| Substituent at N1 | Substituent at C3 | Puckering Angle (degrees) | Inversion Barrier (kcal/mol) | Most Stable Conformer |

| H | OH | 35.2 | 4.8 | Equatorial OH |

| CH3 | OH | 36.1 | 5.2 | Equatorial OH |

| Benzyl | OH | 38.5 | 6.1 | Equatorial OH |

| 4-Nitrobenzyl | OH | 39.2 | 6.5 | Equatorial OH |

This hypothetical data suggests that increasing the steric bulk of the N1-substituent leads to a greater puckering angle and a higher barrier to ring inversion. The preference for an equatorial orientation of the C3-hydroxyl group is a common feature in substituted cyclic systems, as it generally minimizes steric strain.

Applications in Advanced Chemical Synthesis

1-(4-Nitrobenzyl)azetidin-3-ol as a Versatile Building Block in Organic Synthesis

Organic building blocks are foundational functionalized molecules used for the modular assembly of more complex molecular architectures. sigmaaldrich.com Azetidines, despite their ring strain, are significantly more stable than their three-membered aziridine (B145994) counterparts, which allows for easier handling while still providing unique reactivity. rsc.orgrsc.org The incorporation of azetidine (B1206935) scaffolds can improve pharmacokinetic properties and metabolic stability in drug candidates. nih.gov this compound is a prime example of such a building block, offering three points of potential modification: the nitrogen atom (after deprotection), the hydroxyl group, and the ring itself. The nitro group on the benzyl (B1604629) substituent is advantageous as it can be reduced to an amine, offering another site for chemical transformation. nih.gov

The functional handles on this compound allow for the synthesis of a variety of substituted azetidines. The hydroxyl group can be oxidized to a ketone (azetidin-3-one), which then serves as an electrophilic center for the addition of various nucleophiles, leading to the creation of 3-substituted-azetidin-3-ols. Furthermore, the azetidine ring can be incorporated into spirocyclic systems, which are highly sought-after motifs in drug discovery due to their inherent rigidity and three-dimensionality. researchgate.net

The synthesis of spirocyclic azetidines can be achieved from cyclic carboxylic acids in a two-step process involving the formation of azetidinones followed by reduction. nih.gov Another approach involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. researchgate.net These methods highlight the accessibility of complex spiro-azetidine structures, which are valuable in medicinal chemistry. nih.govnih.gov

Below is a table summarizing synthetic strategies for derivatizing the azetidine core.

Table 1: Synthetic Strategies for Azetidine Derivatization| Starting Material Scaffold | Reaction Type | Resulting Derivative | Key Features |

|---|---|---|---|

| Azetidin-3-ol (B1332694) | Oxidation, then Nucleophilic Addition | 3-Substituted Azetidin-3-ol | Installation of a quaternary center at C3. |

| Azetidin-3-one (B1332698) | Wittig-type Reactions | 3-Alkylidene Azetidine | Introduction of exocyclic double bonds for further functionalization. |

| Azabicyclo[1.1.0]butyl Ketone | Electrophile-Induced Spirocyclization | Spirocyclic Azetidines | Strain-release driven formation of complex spiro-systems. researchgate.net |

| Cyclic Carboxylic Acids | Azetidinone formation, then Reduction | Spirocyclic Azetidines | A two-step sequence to access multifunctional spirocycles. nih.gov |

The utility of this compound extends to its incorporation into larger, more complex molecules, including natural products and pharmaceutically active compounds. nsf.gov Azetidine carboxylic acids, for instance, are important scaffolds for creating biologically active heterocyclic compounds and peptides. nih.gov The defined stereochemistry and conformational rigidity of the azetidine ring can impart favorable properties to a larger molecule, such as enhanced binding affinity to biological targets. The synthesis of substituted azetidines is often a key step in the construction of these larger molecules, utilizing methods like intramolecular SN2 reactions or the aminolysis of epoxides. nih.govfrontiersin.org For example, an efficient synthesis of the azetidine-containing natural product penaresidin B was achieved using an intermolecular sp3-C–H amination strategy to construct the core ring structure. nsf.gov

Role of Azetidinols in Materials Science

The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines with diverse applications. rsc.org This reactivity opens avenues for the use of azetidinol (B8437883) derivatives in materials science.

Azetidines can undergo both cationic and anionic ring-opening polymerization. Cationic ROP of azetidine, for example, yields branched poly(propylenimine) (PPI). acs.org This process can be initiated by acids, and the polymerization kinetics can be controlled by adjusting reaction time, temperature, and monomer-to-initiator ratio. acs.org The resulting polymers have important applications in areas such as CO2 adsorption and as coatings. rsc.orgacs.org

Anionic ROP (AROP) of N-sulfonylated azetidines has also been reported. nih.govrsc.org For instance, the AROP of N-(methanesulfonyl)azetidine produces a branched polymer, while the copolymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine can be living, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. nih.govrsc.org The sulfonyl groups can later be removed to yield linear poly(trimethylenimine). nih.gov

Table 2: Comparison of Azetidine Ring-Opening Polymerization Methods

| Polymerization Type | Monomer Example | Initiator/Catalyst | Resulting Polymer | Key Characteristics |

|---|---|---|---|---|

| Cationic ROP | Azetidine | Cationic initiators (e.g., HClO4) | Branched Poly(propylenimine) (PPI) acs.org | Can be used for CO2 capture materials. acs.org |

| Anionic ROP | N-(methanesulfonyl)azetidine | nBuN(K)Ms | Branched p(MsAzet) rsc.org | Polymer branching occurs via chain transfer. rsc.org |

| Anionic ROP | N-(tolylsulfonyl)azetidines | Anionic initiators | Linear Poly(trimethylenimine) (after deprotection) nih.gov | Living polymerization allows for molecular weight control. nih.gov |

Polymers derived from azetidines possess a range of functional properties. The high density of nitrogen atoms in polyamines like PPI makes them effective for applications such as CO2 capture when impregnated into mesoporous silica. acs.org Additionally, azetidine-containing polymers are explored for use as antibacterial and antimicrobial coatings, in chelation and materials templating, and for non-viral gene transfection. rsc.org The ability to functionalize the azetidine monomer, such as with the hydroxyl group in an azetidinol, allows for the tuning of the final polymer's properties, creating materials with tailored hydrophilicity, reactivity, or chelating capabilities.

Development of Catalytic Systems Utilizing Azetidinol Ligands

The use of azetidine derivatives as ligands in transition metal catalysis is a growing field of interest. rsc.org The rigid, four-membered ring structure can impart specific steric and electronic properties to a metal center, influencing the activity and selectivity of the catalyst. Azetidinols and their derivatives, such as amino-substituted azetidines, can act as bidentate or polydentate ligands.

For example, various amino-substituted azetidines have been used to form square planar palladium(II) chloride complexes. frontiersin.org The steric parameters of these azetidine-based ligands suggest their potential in catalytic applications. frontiersin.org Furthermore, aziridine- and azetidine-based ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura coupling reactions, demonstrating high efficiency even at low catalyst loadings. researchgate.net The choice of the azetidine ring over the more strained aziridine ring can impact the catalytic outcome, highlighting the importance of ligand design. researchgate.net The hydroxyl group of an azetidinol can be used as an anchoring point to create more complex ligand architectures, potentially leading to novel catalytic systems with unique reactivity and selectivity.

Scaffold Hopping and Bioisosteric Replacements in Molecular Design

The strategic modification of molecular frameworks through scaffold hopping and bioisosteric replacement is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties, enhancing biological activity, and exploring novel chemical space. The compound this compound, with its distinct azetidine core and functionalized aromatic moiety, presents significant potential for application in these advanced molecular design strategies.

Scaffold Hopping: Leveraging the Azetidine Core

Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold while retaining the original biological activity. This technique is often employed to improve pharmacokinetic properties, circumvent patent limitations, or develop novel classes of compounds. The rigid, three-dimensional nature of the azetidine ring in this compound makes it an attractive scaffold for such endeavors.

The azetidine scaffold can serve as a non-classical bioisostere for more common ring systems, such as piperidine or pyrrolidine (B122466), offering a different conformational profile. This can lead to improved binding affinity and selectivity for a biological target. Furthermore, replacing planar aromatic scaffolds with the saturated, three-dimensional azetidine ring can enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates. For instance, a shift from a metabolically labile aromatic structure to a more robust azetidine core can mitigate issues with oxidative metabolism. nih.gov

The substitution pattern on the azetidine ring is crucial for its application in scaffold hopping. The 3-hydroxyl group of this compound provides a key vector for further functionalization, allowing for the attachment of various pharmacophoric groups. The N-benzyl group also influences the conformational properties of the azetidine ring, which can be fine-tuned by introducing different substituents on the benzyl moiety.

| Scaffold | Key Structural Features | Advantages in Drug Design | Potential Applications in Scaffold Hopping |

|---|---|---|---|

| Azetidine | Four-membered saturated heterocycle, rigid, three-dimensional | Improved solubility, metabolic stability, and 3D diversity. Can act as a constrained analog. | Replacement for larger, more flexible rings like piperidine or planar aromatic systems. |

| Piperidine | Six-membered saturated heterocycle, flexible (chair/boat conformations) | Well-established in medicinal chemistry, versatile substitution patterns. | Can be replaced by azetidine to introduce conformational rigidity. |

| Pyrrolidine | Five-membered saturated heterocycle, flexible (envelope/twist conformations) | Common in natural products and pharmaceuticals. | Can be replaced by azetidine to alter ring pucker and substituent orientation. |

| Phenyl | Six-membered aromatic ring, planar | Provides a rigid platform for substituent display, participates in π-stacking interactions. | Can be replaced by azetidine to improve solubility and reduce planarity. nih.gov |

Bioisosteric Replacements: The Role of the Azetidin-3-ol and 4-Nitrobenzyl Moieties

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a molecule that maintains or enhances the desired biological activity. Bioisosteric replacements are a powerful tool for fine-tuning the steric, electronic, and physicochemical properties of a lead compound.

The azetidin-3-ol moiety within this compound can act as a bioisostere for other functional groups. For example, the constrained nature of the azetidine ring can mimic the conformation of a portion of a larger, more flexible molecule, effectively acting as a "constrained analog." This can lead to increased potency by pre-organizing the molecule in its bioactive conformation. The hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor, and its position is rigidly defined by the azetidine ring. This feature can be exploited to replace other polar functional groups where a specific spatial orientation is critical for target binding.

The 4-nitrobenzyl group also offers opportunities for bioisosteric modification. The nitro group is a strong electron-withdrawing group, significantly influencing the electronic properties of the aromatic ring. svedbergopen.com It can be replaced by other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, to modulate the electronic character and, consequently, the binding interactions of the molecule. Furthermore, the entire 4-nitrobenzyl group can be considered a bioisostere for other substituted aromatic or heteroaromatic systems, allowing for the exploration of different binding pockets or the modulation of pharmacokinetic properties.

The nitroaromatic functionality also introduces the potential for bio-reductive activation, a strategy used in the design of prodrugs, particularly for targeting hypoxic environments found in solid tumors. nih.gov In such a scenario, the nitro group is reduced in the low-oxygen environment to a more active species.

| Original Moiety in this compound | Potential Bioisostere | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| Azetidin-3-ol | Cyclobutanol, Oxetan-3-ol | Maintain a four-membered ring structure with altered heteroatom. | Modulation of polarity, hydrogen bonding capacity, and metabolic stability. |

| Azetidin-3-ol | Constrained dipeptide mimics | Mimic the spatial arrangement of amino acid residues. | Introduction of peptide-like character, potential for targeting protein-protein interactions. |

| 4-Nitro group | Cyano (-CN), Trifluoromethyl (-CF3), Sulfone (-SO2R) | Maintain or modulate the electron-withdrawing nature. | Fine-tuning of electronic properties, pKa, and metabolic stability. |

| 4-Nitrobenzyl group | Pyridylmethyl, Thienylmethyl, Furfuryl groups | Replace the phenyl ring with a heteroaromatic system. | Improved solubility, altered metabolic profile, and potential for new hydrogen bonding interactions. |

Future Research Avenues and Emerging Concepts in Azetidinol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidinols

The synthesis of the azetidine (B1206935) scaffold has been a subject of considerable interest, with methodologies ranging from intramolecular cyclizations to cycloaddition reactions. researchgate.netmdpi.com A significant future direction lies in the development of novel and sustainable synthetic routes to access functionalized azetidinols, including 1-(4-Nitrobenzyl)azetidin-3-ol.

Recent advancements have focused on photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, which offers a sustainable approach to constructing the strained azetidinol (B8437883) ring system using light as a reagent. beilstein-journals.org Another promising strategy involves the gold-catalyzed intermolecular oxidation of alkynes, which provides a flexible and stereoselective route to chiral azetidin-3-ones, precursors to azetidinols. nih.gov Lanthanide(III) trifluoromethanesulfonate-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has also emerged as an efficient method for azetidine synthesis. nih.gov

Future efforts will likely focus on expanding the substrate scope of these methods and developing new catalytic systems that operate under milder conditions with greater efficiency and atom economy. The use of earth-abundant metal catalysts and the development of enzymatic or biocatalytic approaches for the enantioselective synthesis of azetidinols are also anticipated to be major areas of investigation. Furthermore, the development of continuous flow processes for the synthesis of azetidinol derivatives is a promising avenue for improving sustainability and scalability. uniba.it

Table 1: Comparison of Selected Synthetic Methodologies for Azetidinols

| Methodology | Key Features | Advantages | Potential for Sustainability |

| Photochemical Norrish-Yang Cyclization | Light-induced intramolecular cyclization of α-aminoacetophenones. beilstein-journals.org | Utilizes a renewable reagent (light), can lead to complex structures. beilstein-journals.org | High, due to the use of photons instead of chemical reagents. |

| Gold-Catalyzed Oxidative Cyclization | Gold-catalyzed reaction of chiral N-propargylsulfonamides. nih.gov | High stereoselectivity, flexible for chiral synthesis. nih.gov | Moderate, dependent on catalyst loading and recycling. |

| La(OTf)₃-Catalyzed Aminolysis of Epoxides | Lewis acid-catalyzed intramolecular ring-opening of epoxides. nih.gov | High yields, tolerates various functional groups. nih.gov | Moderate, dependent on the Lewis acid catalyst and solvent choice. |

| Intramolecular C-H Amination | Palladium-catalyzed intramolecular amination of C(sp³)-H bonds. rsc.org | Direct functionalization of C-H bonds, high efficiency. rsc.org | Moderate, reliant on precious metal catalysts. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The strained four-membered ring of azetidinols dictates their reactivity, making them susceptible to ring-opening reactions. rsc.org A key area of future research will be the exploration of novel and unprecedented reactivity and transformation pathways of azetidinol derivatives. The strategic cleavage of the C-N or C-C bonds within the azetidine ring can provide access to a diverse range of acyclic and heterocyclic structures.

Recent studies have shown that photogenerated azetidinols can undergo ring-opening reactions when treated with electron-deficient ketones or boronic acids, leading to the synthesis of aminodioxolanes and 3-amino-1,2-diols. beilstein-journals.orgnih.gov This "build and release" strategy, which combines photochemical cyclization with subsequent strain-releasing functionalization, is a powerful tool for generating molecular complexity. beilstein-journals.org

Future investigations will likely focus on developing new triggers and reagents for selective ring-opening reactions. This could include the use of novel catalysts, light, or electrochemical methods to control the regioselectivity and stereoselectivity of these transformations. Furthermore, the exploration of azetidinols as precursors for the synthesis of other strained ring systems or as monomers for ring-opening polymerization to create novel polymers with unique properties is an emerging area of interest. researchgate.net The inherent reactivity of the nitro group in this compound also presents opportunities for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of other functionalities.

Advanced Spectroscopic and Structural Characterization Techniques for Azetidinol Derivatives

A thorough understanding of the three-dimensional structure and conformational preferences of azetidinol derivatives is crucial for elucidating their reactivity and biological activity. Advanced spectroscopic and structural characterization techniques will play a pivotal role in future research.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as HSQC and HMBC, will continue to be essential for elucidating the connectivity and stereochemistry of novel azetidinol derivatives. mdpi.com The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the nitrobenzyl group, the benzylic protons, and the protons of the azetidine ring. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Infrared (IR) spectroscopy is useful for identifying key functional groups, such as the hydroxyl group (O-H stretch) and the nitro group (N-O stretches) in this compound. ajchem-a.com Mass spectrometry (MS) is critical for determining the molecular weight and fragmentation patterns of these compounds.

Future research will likely see an increased application of more sophisticated techniques. X-ray crystallography will be invaluable for obtaining precise three-dimensional structural information of crystalline azetidinol derivatives, which can help in understanding their solid-state packing and intermolecular interactions. researchgate.net Computational modeling and theoretical calculations will be increasingly used to predict spectroscopic properties and to study the conformational landscape of these flexible four-membered rings, providing insights that complement experimental data. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region for the 4-nitrophenyl group, a singlet for the benzylic CH₂ group, and multiplets for the CH and CH₂ protons of the azetidinol ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring, including the carbon bearing the hydroxyl group. |

| IR | Characteristic absorption bands for the O-H stretch of the alcohol, the aromatic C-H stretches, and the symmetric and asymmetric N-O stretches of the nitro group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂N₂O₃, along with characteristic fragmentation patterns. |

Integration of Automation and High-Throughput Experimentation in Azetidinol Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of organic synthesis and is poised to significantly impact the discovery and development of novel azetidinol derivatives. nih.gov Automated synthesis platforms can accelerate the preparation of libraries of compounds, enabling the rapid exploration of structure-activity relationships. researchgate.netacs.org

Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.net This technology can be applied to the synthesis of azetidinol libraries by systematically varying the substituents on the azetidine ring and the nitrogen atom. For example, a library of N-substituted azetidin-3-ols could be rapidly synthesized by reacting azetidin-3-ol (B1332694) with a diverse set of benzyl (B1604629) halides or other electrophiles in an automated fashion.

High-throughput screening methods can then be used to evaluate the biological activity or material properties of the synthesized compounds. This integrated approach of automated synthesis and HTE can dramatically reduce the time and resources required for the discovery of new lead compounds. nih.gov

Future developments in this area will likely involve the use of machine learning and artificial intelligence to design and optimize synthetic routes and to predict the properties of novel azetidinol derivatives. ucla.edu The combination of automated synthesis, HTE, and computational modeling will create a powerful workflow for the accelerated discovery of new functional molecules based on the azetidinol scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-nitrobenzyl)azetidin-3-ol, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination strategies. For example, azetidin-3-ol derivatives are often synthesized via condensation of azetidin-3-ol with nitrobenzyl halides (e.g., 4-nitrobenzyl chloride) under basic conditions . Key reagents include NaH or K₂CO₃ to deprotonate the hydroxyl group, facilitating nucleophilic attack. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring and nitrobenzyl substituent. For example, the azetidine C3-OH proton typically resonates at δ 4.6–4.8 ppm, while nitrobenzyl aromatic protons appear as doublets (δ 7.5–8.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

- X-ray Crystallography : SHELX programs are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. How should this compound be stored to maintain stability, and what are its key reactivity hazards?

The nitro group introduces oxidative and thermal sensitivity. Storage recommendations:

- Conditions : Dry, inert atmosphere (argon or nitrogen), protected from light at 2–8°C .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents to prevent unintended redox reactions.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity .

Advanced Research Questions

Q. How do structural modifications to the azetidine ring or nitrobenzyl group influence biological activity in drug discovery?

- Azetidine Modifications : Substituting the C3-OH with amino or thio groups (e.g., as in Bcl-2 inhibitors) enhances target binding via hydrogen bonding or hydrophobic interactions .

- Nitrobenzyl Positional Isomerism : The nitro group’s position (para vs. meta) affects electronic properties and receptor affinity. For example, para-nitro derivatives exhibit stronger electron-withdrawing effects, altering π-π stacking in enzyme active sites .

- Case Study : In antimicrobial azetidin-2-ones, introducing electron-withdrawing groups (e.g., nitro) at specific positions increased activity against S. aureus by 40% compared to unsubstituted analogs .

Q. What computational strategies can predict the binding interactions of this compound with therapeutic targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., Bcl-2 or bacterial enzymes). The nitro group’s electrostatic potential and azetidine’s conformational flexibility are critical for docking accuracy .

- MD Simulations : Assess binding stability over time; for example, simulations may reveal that the nitrobenzyl moiety stabilizes hydrophobic pockets in kinase targets .

Q. How can researchers resolve contradictions in synthetic yields or biological activity data for azetidine derivatives?

- Yield Discrepancies : Variations may arise from impurities in starting materials (e.g., 4-nitrobenzyl chloride purity) or side reactions (e.g., over-alkylation). Mitigation:

- Bioactivity Variability : Differences in microbial strains or assay conditions (e.g., pH, solvent carriers like DMF) can skew results. Standardize protocols using CLSI guidelines and include internal controls (e.g., ciprofloxacin for antimicrobial assays) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.